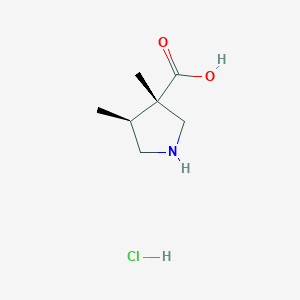

(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrrolidine, which is a cyclic secondary amine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through reactions involving amino acids or their derivatives . The synthesis often involves complex reactions including diastereoselective epoxidation .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The 3,4-dimethyl indicates that there are methyl groups attached to the 3rd and 4th carbon atoms of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in metal-catalyzed reactions, or as building blocks in the synthesis of natural products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have high boiling points due to the presence of the polar amine group .Applications De Recherche Scientifique

Coordination Polymers and Framework Structures : Research on coordination polymers of lanthanide metals, using similar carboxylic acid derivatives, has shown the formation of unique 3D metal-organic framework structures. These frameworks demonstrate intricate bonding patterns, indicating potential applications in materials science for constructing novel molecular architectures (Ghosh & Bharadwaj, 2005).

Structural and Conformational Studies : The structural and conformational analysis of certain carboxylic acid hydrochlorides, closely related to the compound , has been carried out using techniques like X-ray diffraction and NMR spectroscopy. Such studies are crucial for understanding the molecular geometry and potential chemical reactivity of these compounds (Burgos et al., 1992).

Hydrogen Bonding and Molecular Self-Assembly : Investigations into hydrogen bonding patterns in derivatives of carboxylic acids have provided insights into the formation of hydrogen-bonded dimers and polymers. These findings are significant for the development of self-assembling molecular systems, which have applications in nanotechnology and materials science (Senge et al., 2005).

Photophysical Properties : Studies on lanthanide-based coordination polymers assembled from derivatives of benzoic acids have explored their photophysical properties. This research is relevant for the development of new materials with specific optical properties, potentially useful in sensors and optoelectronics (Sivakumar et al., 2011).

Synthesis and Characterization : The synthesis and characterization of chloroalkylsilatrane carboxylic acids, which share structural similarities with the compound , have been reported. This research provides valuable information on synthetic methods and chemical properties of such compounds, useful in various chemical synthesis applications (Lu et al., 1995).

Catalytic Applications : Research on pyridine hydrochlorides as catalysts for acylation reactions suggests potential catalytic applications for related compounds. Understanding the reaction mechanisms and efficiencies of such compounds can lead to their application in organic synthesis and industrial processes (Liu et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

(3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-7(5,2)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHDDJAMXMLBGC-HCSZTWNASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1(C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@]1(C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)

![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)

![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)